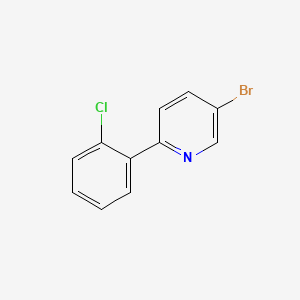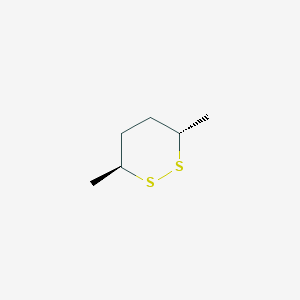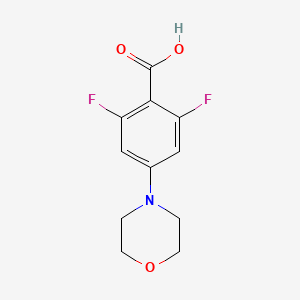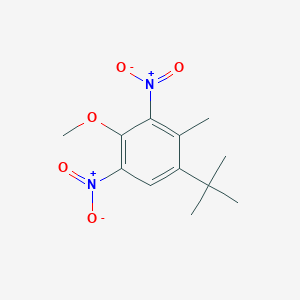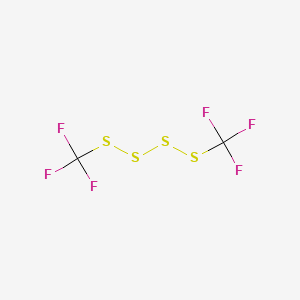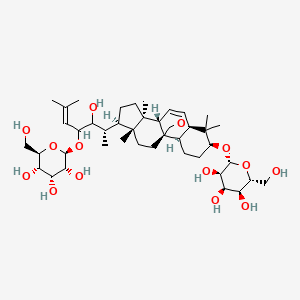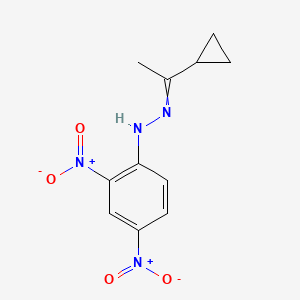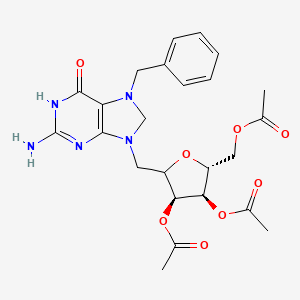
(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydrofuran ring with multiple functional groups, including acetoxymethyl and amino groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate typically involves multi-step organic reactions. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetoxymethyl group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the purine derivative: This step requires the coupling of the purine derivative with the tetrahydrofuran ring, which can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the purine ring.
Reduction: Reduction reactions can target the carbonyl groups in the acetoxymethyl moieties.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it a suitable candidate for labeling and tracking within biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its purine derivative is of interest due to its structural similarity to nucleotides, which are essential for various biological processes.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetoxymethyl and amino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S)-2-(Hydroxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
- (2R,3R,4S)-2-(Methoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
Uniqueness
The presence of the acetoxymethyl group in (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate distinguishes it from similar compounds. This functional group imparts unique reactivity and binding properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H29N5O8 |
|---|---|
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
[(2R,3R,4S)-3,4-diacetyloxy-5-[(2-amino-7-benzyl-6-oxo-1,8-dihydropurin-9-yl)methyl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H29N5O8/c1-13(30)34-11-18-21(36-15(3)32)20(35-14(2)31)17(37-18)10-29-12-28(9-16-7-5-4-6-8-16)19-22(29)26-24(25)27-23(19)33/h4-8,17-18,20-21H,9-12H2,1-3H3,(H3,25,26,27,33)/t17?,18-,20+,21-/m1/s1 |
Clé InChI |
RAZFDWPSWBQQGG-VCCAVGLWSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)CN2CN(C3=C2N=C(NC3=O)N)CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)CN2CN(C3=C2N=C(NC3=O)N)CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



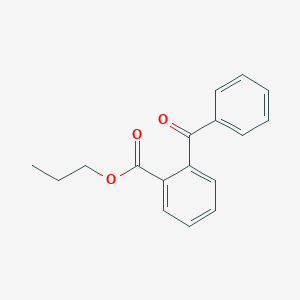
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
